3-(Hexadecylthio)-phenylhydrazine hydrochloride
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Overview
Description
3-(Hexadecylthio)-phenylhydrazine hydrochloride is an organic compound that features a phenylhydrazine core with a hexadecylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecylthio)-phenylhydrazine hydrochloride typically involves the reaction of phenylhydrazine with hexadecylthiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Hexadecylthio)-phenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylhydrazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Scientific Research Applications
3-(Hexadecylthio)-phenylhydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hexadecylthio)-phenylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A simpler analog without the hexadecylthio substituent.
Hexadecylthiol: The thiol component without the phenylhydrazine moiety.
Other substituted phenylhydrazines: Compounds with different substituents on the phenylhydrazine core.
Uniqueness
3-(Hexadecylthio)-phenylhydrazine hydrochloride is unique due to the presence of both the phenylhydrazine and hexadecylthio groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
69688-64-8 |
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Molecular Formula |
C22H41ClN2S |
Molecular Weight |
401.1 g/mol |
IUPAC Name |
(3-hexadecylsulfanylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C22H40N2S.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-22-18-16-17-21(20-22)24-23;/h16-18,20,24H,2-15,19,23H2,1H3;1H |
InChI Key |
CHBYNXXNVBUPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=CC=CC(=C1)NN.Cl |
Origin of Product |
United States |
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